molecular formula C18H13N3O2 B2566065 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde CAS No. 676441-02-4

1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde

Cat. No.: B2566065
CAS No.: 676441-02-4
M. Wt: 303.321
InChI Key: YGNMOWBSOZVOJT-UHFFFAOYSA-N
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Description

1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde is a hybrid heterocyclic compound combining an indole scaffold with a 1,2,4-oxadiazole moiety. The indole core is substituted at the 3-position with a formyl (-CHO) group, while the 1-position is linked via a methyl bridge to a 3-phenyl-1,2,4-oxadiazole ring. The aldehyde group may serve as a reactive site for further functionalization or covalent binding to biological targets.

Properties

IUPAC Name

1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-12-14-10-21(16-9-5-4-8-15(14)16)11-17-19-18(20-23-17)13-6-2-1-3-7-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNMOWBSOZVOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=C(C4=CC=CC=C43)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Compound A : 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol ()

  • Core Structure : Indole fused to a 1,3,4-oxadiazole ring.
  • Key Differences: The oxadiazole ring is 1,3,4-substituted (vs. 1,2,4 in the target compound). A thiol (-SH) group replaces the aldehyde (-CHO) at the oxadiazole 2-position. No phenyl substituent on the oxadiazole.
  • Synthesis : Synthesized via refluxing 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide and KOH, yielding a thiol derivative .
Feature Target Compound Compound A
Oxadiazole substitution 1,2,4-oxadiazole with 3-phenyl group 1,3,4-oxadiazole with 2-thiol
Indole substitution 3-CHO, 1-methyl bridge to oxadiazole 3-CH2-, 1-methyl bridge to oxadiazole
Reactivity Aldehyde for covalent binding Thiol for redox reactions

Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

  • Core Structure : Pyrazole ring (instead of indole) with a sulfanyl (-S-) linker and aldehyde group.
  • Key Differences :
    • Pyrazole lacks the aromatic π-system and hydrogen-bonding capacity of indole.
    • The sulfanyl group introduces steric bulk and electron-withdrawing effects.
    • A trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability.

Compound C : 1-Methyl-N-{7-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyridin-3-ylmethyl}-1H-indazole-3-carboxamide ()

  • Core Structure : Indazole (instead of indole) with a carboxamide (-CONH2) and triazolopyridine-oxadiazole hybrid.
  • Key Differences: Indazole’s fused benzene-diazole ring increases rigidity compared to indole. Carboxamide enhances hydrophilicity and hydrogen-bonding capacity vs. the aldehyde. Methyl-substituted oxadiazole (vs.
  • Implications : The carboxamide group may improve solubility but reduce electrophilic reactivity compared to the aldehyde in the target compound .
Feature Target Compound Compound C
Core heterocycle Indole Indazole
Functional group Aldehyde (-CHO) Carboxamide (-CONH2)
Oxadiazole substituent 3-Phenyl 3-Methyl

Biological Activity

1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound combines the oxadiazole moiety, known for its diverse pharmacological properties, with an indole framework, which is a common structure in many biologically active molecules. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and indole moieties. For instance, compounds similar to 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
Compound AMCF-75.12
Compound BHCT11624.74
Compound CMDA-MB2312.27

Mechanisms of Action:
The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of apoptosis via caspase activation.
  • Inhibition of DNA synthesis by targeting thymidylate synthase (TS).

In vitro assays demonstrated that the compound exhibited significant binding affinity to TS, leading to effective cancer cell proliferation inhibition.

Antibacterial and Antifungal Activity

Compounds with oxadiazole structures have also been evaluated for their antibacterial and antifungal properties. For example:

Compound Microbial Strain MIC (µg/mL) Activity Type
Compound DStaphylococcus aureus7.9Antibacterial
Compound ECandida albicans15.0Antifungal

These findings suggest that derivatives of 1H-indole and oxadiazoles may serve as lead compounds for developing new antimicrobial agents.

Case Studies

Several case studies have examined the biological activity of similar compounds:

  • Study on Anticancer Properties:
    A series of indole derivatives were tested against MCF-7 breast cancer cells, revealing that specific substitutions on the indole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Evaluation:
    Compounds incorporating the oxadiazole ring were screened against various bacterial strains. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Q & A

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns on the indole and oxadiazole rings. The aldehyde proton appears as a distinct singlet near δ 10.0 ppm .
  • HPLC/MS : Used to verify purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 318.1) .
  • TLC : Monitors reaction progress; ethyl acetate/hexane (3:7) is a common solvent system .

How can researchers design biological assays to evaluate this compound’s activity, given its structural features?

Q. Basic

  • In vitro receptor binding : Screen for 5-HT receptor antagonism (common for indole-oxadiazole hybrids) using radioligand displacement assays .
  • Cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7) with IC50_{50} calculations via MTT assays .
    Methodological note : Include positive controls (e.g., known 5-HT antagonists) and validate results with dose-response curves.

How can synthetic routes be optimized to improve scalability and reduce byproducts?

Q. Advanced

  • Catalyst screening : Replace CAN with milder catalysts (e.g., FeCl3_3) to reduce oxidative side reactions .
  • Solvent optimization : Test ionic liquids or microwave-assisted synthesis to shorten reaction times .
  • Purification : Use gradient recrystallization (DMF/acetic acid) instead of column chromatography for large-scale batches .

What mechanistic insights explain the regioselectivity of the oxadiazole-indole coupling step?

Advanced
The CAN-catalyzed reaction proceeds via a radical mechanism:

CAN generates a methine radical on the oxadiazole’s methyl group.

Radical addition to the indole’s C3 position occurs due to electron-rich aromatic systems .
Supporting data : ESR studies and deuterium-labeling experiments can validate this pathway.

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Q. Advanced

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring to enhance receptor binding .
  • Scaffold hopping : Replace the oxadiazole with a 1,3,4-thiadiazole to assess metabolic stability .
    Validation : Compare IC50_{50} values of analogs in enzymatic assays (e.g., COX-2 inhibition) .

How should researchers resolve contradictions in reported synthetic yields or biological data?

Q. Advanced

  • Reproduce conditions : Strictly adhere to reported protocols (e.g., reflux time, solvent ratios) to identify variability sources .
  • Cross-validate : Use orthogonal characterization (e.g., 1H^1H-NMR vs. X-ray crystallography) to confirm structural integrity .
  • Statistical analysis : Apply ANOVA to compare yields across multiple trials and identify outliers.

What strategies ensure the compound’s stability during storage and biological testing?

Q. Advanced

  • Storage : Store at -20°C in amber vials under argon to prevent aldehyde oxidation .
  • Buffered solutions : Use PBS (pH 7.4) with 0.1% BSA to maintain solubility in bioassays .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC tracking .

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